2-(3-Bromo-2-fluorophenyl)ethanol
Overview
Description
2-(3-Bromo-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO. It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanol typically involves the bromination and fluorination of phenyl ethanol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenyl ethanol is treated with bromine and fluorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of the hydroxyl group to form the corresponding alkane.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-bromo-2-fluorobenzaldehyde or 3-bromo-2-fluorobenzophenone.
Reduction: Formation of 2-(3-bromo-2-fluorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-5-fluorophenyl)ethanol: Similar structure with a different position of the fluorine atom.
2-(3-Chloro-2-fluorophenyl)ethanol: Contains chlorine instead of bromine.
2-(3-Bromo-2-chlorophenyl)ethanol: Contains chlorine instead of fluorine.
Uniqueness
2-(3-Bromo-2-fluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
2-(3-bromo-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSVBQGPSXKJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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